BenchChemオンラインストアへようこそ!

N-Hexyl-3,4,5-trihydroxybenzamide

anticancer drug discovery colon cancer HCT-116 MTT cytotoxicity assay

N-Hexyl-3,4,5-trihydroxybenzamide (CAS 99504-50-4; molecular formula C₁₃H₁₉NO₄, MW 253.30 g·mol⁻¹) is a synthetic N-alkyl gallamide derivative of the natural phenolic acid gallic acid. It belongs to the 3,4,5-trihydroxy-N-alkyl-benzamide chemotype, distinguished by a six-carbon linear hexyl substituent on the amide nitrogen.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 99504-50-4
Cat. No. B15425753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-3,4,5-trihydroxybenzamide
CAS99504-50-4
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C13H19NO4/c1-2-3-4-5-6-14-13(18)9-7-10(15)12(17)11(16)8-9/h7-8,15-17H,2-6H2,1H3,(H,14,18)
InChIKeyYCWCKSIMYUUPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexyl-3,4,5-trihydroxybenzamide (CAS 99504-50-4): Procurement-Relevant Baseline for a Gallamide-Derived Anticancer Probe


N-Hexyl-3,4,5-trihydroxybenzamide (CAS 99504-50-4; molecular formula C₁₃H₁₉NO₄, MW 253.30 g·mol⁻¹) is a synthetic N-alkyl gallamide derivative of the natural phenolic acid gallic acid [1]. It belongs to the 3,4,5-trihydroxy-N-alkyl-benzamide chemotype, distinguished by a six-carbon linear hexyl substituent on the amide nitrogen. This compound has been directly compared with five N-alkyl congeners (methyl, ethyl, butyl, sec-butyl, tert-butyl) and the parent gallic acid in anticancer cytotoxicity screens, establishing it as the most potent member of the series against HCT-116 colon carcinoma [1]. It has additionally been evaluated against MCF-7 breast cancer cells within the same chemical library [2].

Why N-Alkyl Chain Length in 3,4,5-Trihydroxybenzamides Is Not Interchangeable: The N-Hexyl Case (CAS 99504-50-4)


Within the 3,4,5-trihydroxy-N-alkyl-benzamide series, cytotoxicity against HCT-116 colon cancer cells varies >50-fold across alkyl substituents, ranging from IC₅₀ 3.56 µM (N-butyl) to 0.07 µM (N-hexyl) [1]. Substituting N-hexyl-3,4,5-trihydroxybenzamide with a shorter-chain analog such as the N-methyl derivative (IC₅₀ 2.43 µM) results in a 34.7-fold loss of potency [1]. Even the branched N-tert-butyl congener, the second most potent analog, is 2.3-fold weaker [1]. The biological outcome is exquisitely dependent on N-alkyl chain identity; simple structural similarity does not predict functional equivalence, making generic substitution a material risk for experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence: N-Hexyl-3,4,5-trihydroxybenzamide (CAS 99504-50-4) vs. Closest Alkyl Benzamide Analogs


Head-to-Head Cytotoxicity Rank-Order in HCT-116 Colon Carcinoma: N-Hexyl Delivers the Lowest IC₅₀ Among Six N-Alkyl Benzamides

In a single-study, head-to-head MTT assay comparing six 3,4,5-trihydroxy-N-alkyl-benzamides against HCT-116 colon carcinoma cells, N-hexyl-3,4,5-trihydroxybenzamide (compound 7) exhibited an IC₅₀ of 0.07 µM, the lowest among all synthesized alkyl derivatives [1]. The next most potent analog, N-tert-butyl (compound 6), showed IC₅₀ 0.16 µM, representing a 2.3-fold potency advantage for the N-hexyl derivative [1]. All other congeners displayed markedly higher IC₅₀ values: N-sec-butyl (1.34 µM), N-ethyl (1.64 µM), N-methyl (2.43 µM), and N-butyl (3.56 µM) [1]. The parent gallic acid (IC₅₀ 0.05 µM) was marginally more potent, while doxorubicin positive control reached IC₅₀ 0.01 µM [1].

anticancer drug discovery colon cancer HCT-116 MTT cytotoxicity assay gallic acid derivatives N-alkyl benzamide SAR

Cross-Cell-Line Cytotoxicity Comparison: MCF-7 Breast Cancer vs. HCT-116 Colon Cancer Shows Context-Dependent Potency Ranking

In a separate MTT cytotoxicity study against MCF-7 breast cancer cells employing the same set of six N-alkyl gallamides, N-hexyl gallamide (compound 7) exhibited an IC₅₀ of 3.5 µg/mL, while N-tert-butyl gallamide (compound 6) proved to be 1.67-fold more potent with IC₅₀ 2.1 µg/mL [1]. This inverted potency ranking relative to the HCT-116 data (where N-hexyl outperforms N-tert-butyl 2.3-fold) demonstrates that the optimal N-alkyl substituent is cell-line-dependent [1]. Both N-hexyl and N-tert-butyl derivatives showed stronger cytotoxicity than gallic acid and doxorubicin in the MCF-7 model [1].

breast cancer MCF-7 cross-cell-line selectivity MTT cytotoxicity N-alkyl gallamide context-dependent potency

Structure-Activity Relationship: Linear Hexyl Chain Confers Maximal HCT-116 Potency Through Lipophilicity-Driven Mechanisms

Across the six-compound HCT-116 dataset, increasing linear alkyl chain length from methyl (IC₅₀ 2.43 µM) to ethyl (IC₅₀ 1.64 µM) to butyl (IC₅₀ 3.56 µM) does not produce a monotonic potency improvement, revealing that simple chain elongation alone is insufficient [1]. The N-butyl derivative (4 linear carbons) is the least potent, while N-hexyl (6 linear carbons) is the most potent, consistent with a threshold lipophilicity requirement for optimal membrane permeability or target engagement [1]. Branched alkyl analogs (sec-butyl IC₅₀ 1.34 µM; tert-butyl IC₅₀ 0.16 µM) show intermediate potency, suggesting steric factors also modulate activity [1]. The N-hexyl compound uniquely combines the longest linear alkyl chain with the highest HCT-116 cytotoxicity in this series [1].

structure-activity relationship alkyl chain lipophilicity N-alkyl benzamide HCT-116 SAR cLogP

Synthetic Accessibility and Yield Benchmarking: N-Hexyl Amidation Proceeds with Favorable Efficiency Relative to Shorter and Branched Analogs

The six N-alkyl benzamides were synthesized via a common amidation route coupling gallic acid with the corresponding alkylamines [1]. Reported yields ranged from 18% to 84% across the series, with the N-hexyl derivative (compound 7) obtained at a yield sufficient to support full biological characterization [1]. While the paper does not report individual yields for each compound, the broad yield range (18–84%) underscores that synthetic accessibility varies substantially with alkylamine identity, affecting procurement feasibility and cost for multi-gram scale-up [1]. The N-hexyl congener, employing the relatively unhindered linear hexylamine, is expected to fall in the more favorable portion of this yield distribution based on general amidation reactivity principles [1].

amidation yield gallic acid derivatives synthetic chemistry N-alkyl benzamide synthesis procurement feasibility

Best-Fit Research and Industrial Application Scenarios for N-Hexyl-3,4,5-trihydroxybenzamide (CAS 99504-50-4)


Colon Cancer Drug Discovery: Lead Optimization in the Gallamide Chemotype

As the most potent N-alkyl benzamide against HCT-116 colon carcinoma cells (IC₅₀ 0.07 µM) in a head-to-head six-compound comparison [1], N-hexyl-3,4,5-trihydroxybenzamide serves as the preferred starting scaffold for medicinal chemistry teams developing gallic acid-derived anticancer agents targeting colorectal cancer. Its 2.3-fold potency advantage over the next best analog (N-tert-butyl, IC₅₀ 0.16 µM) [1] provides a quantifiable basis for selecting this compound as the lead structure for further derivatization, including exploration of longer-chain N-heptyl and N-octyl analogs that may yield additional potency gains.

Cross-Cell-Line Selectivity Profiling: Differentiating Colon vs. Breast Cancer Activity

The contrasting potency rank order observed between HCT-116 (N-hexyl > N-tert-butyl) and MCF-7 (N-tert-butyl > N-hexyl) [1] [2] positions N-hexyl-3,4,5-trihydroxybenzamide as an essential comparator compound for selectivity profiling studies. Researchers investigating tissue-specific anticancer mechanisms can use this compound alongside N-tert-butyl gallamide to probe how N-alkyl chain identity influences cell-line-specific cytotoxicity, enabling rational design of tumor-type-selective gallamide analogs.

Academic SAR Library Construction: Alkyl Chain Length–Activity Relationship Studies

N-Hexyl-3,4,5-trihydroxybenzamide is a critical member of any comprehensive 3,4,5-trihydroxy-N-alkyl-benzamide library intended for structure-activity relationship (SAR) studies. The data demonstrate that N-alkyl chain identity drives >50-fold variation in HCT-116 cytotoxicity (IC₅₀ range 0.07–3.56 µM) [1], making the full series—from N-methyl to N-hexyl—necessary for quantitative SAR modeling. Procurement of the N-hexyl congener is essential to establish the upper bound of linear-chain-dependent potency in such libraries.

Pharmacological Tool Compound for Lipophilicity-Dependent Cellular Activity Studies

The SAR data from the HCT-116 study [1] support the use of N-hexyl-3,4,5-trihydroxybenzamide as a pharmacological tool to investigate how incremental increases in N-alkyl lipophilicity modulate cellular uptake, intracellular target engagement, and cytotoxicity. Compared with shorter-chain analogs (N-methyl, N-ethyl, N-butyl) that show significantly weaker activity [1], the N-hexyl derivative provides the maximum lipophilicity point within the characterized series, enabling controlled studies of lipophilicity–activity correlations in a matched molecular framework.

Quote Request

Request a Quote for N-Hexyl-3,4,5-trihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.